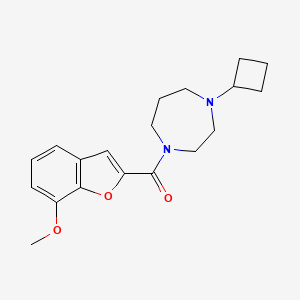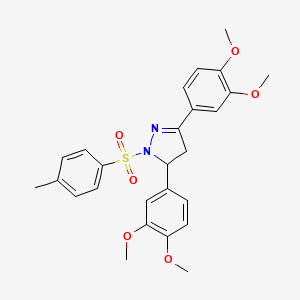
3,5-bis(3,4-diméthoxyphényl)-1-tosyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: is a synthetic organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a tosyl group attached to a dihydropyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in synthetic pathways .
Biology and Medicine: The compound has shown potential biological activities, including anticancer and antimicrobial properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the development of new materials and pharmaceuticals. Its versatility in chemical reactions makes it a useful component in the synthesis of various products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a tosylating agent such as p-toluenesulfonyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction can produce dihydropyrazole derivatives .
Mécanisme D'action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparaison Avec Des Composés Similaires
- 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Comparison: Compared to similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the tosyl group, which can influence its reactivity and biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound more versatile in synthetic applications. Additionally, the presence of the tosyl group may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .
Propriétés
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6S/c1-17-6-10-20(11-7-17)35(29,30)28-22(19-9-13-24(32-3)26(15-19)34-5)16-21(27-28)18-8-12-23(31-2)25(14-18)33-4/h6-15,22H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGDOUVDUWLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)
![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/new.no-structure.jpg)

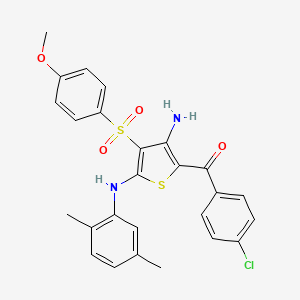
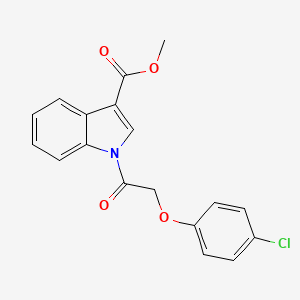
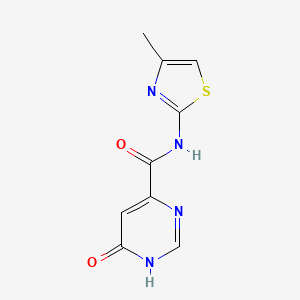

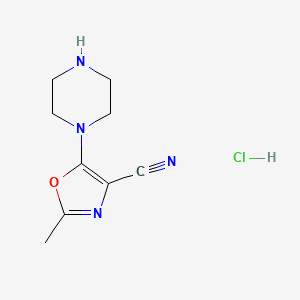
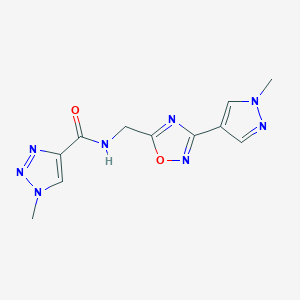
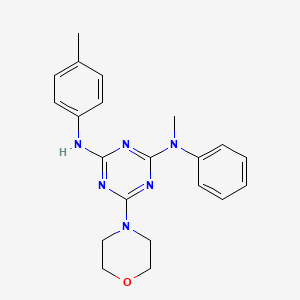
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)
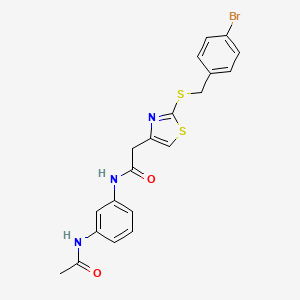
![2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2462315.png)
